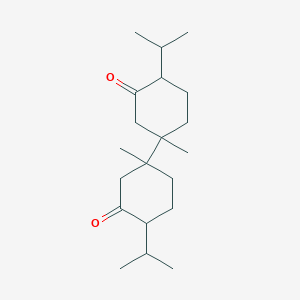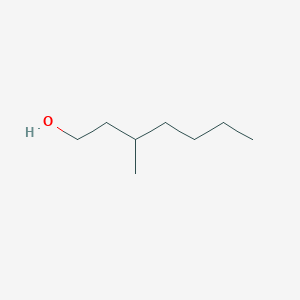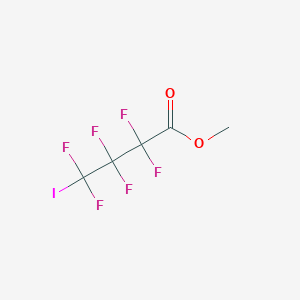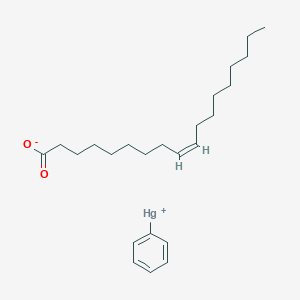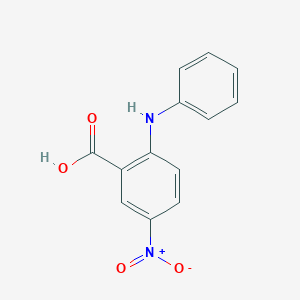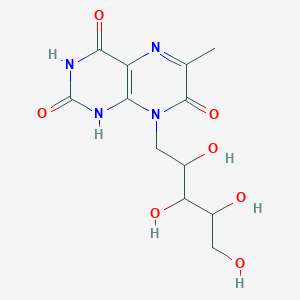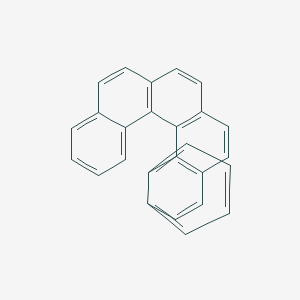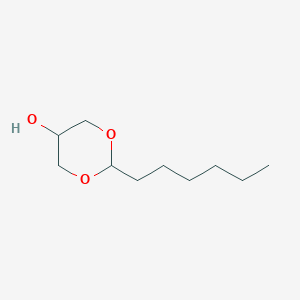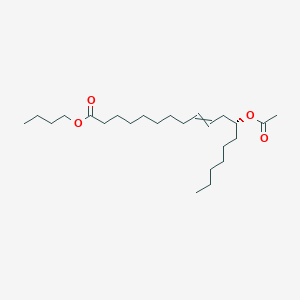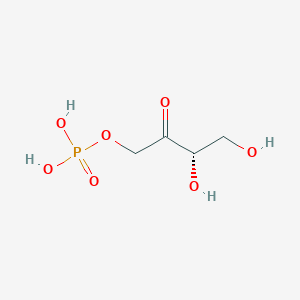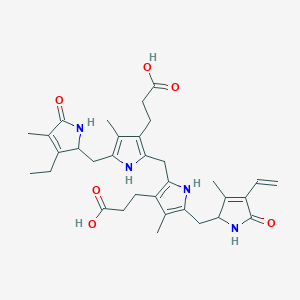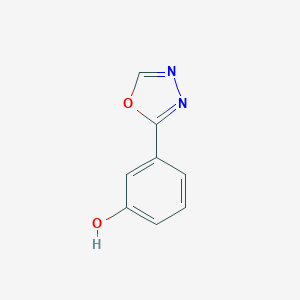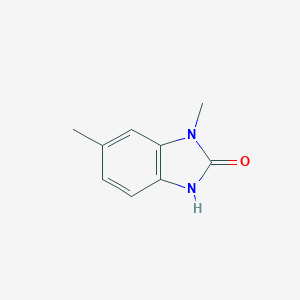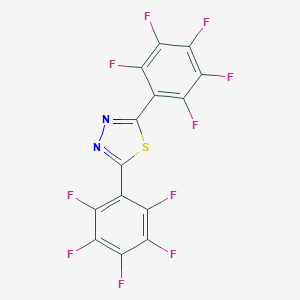
2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole (BPT) is a chemical compound that has been extensively studied for its potential applications in various scientific fields. BPT is a heterocyclic compound that contains a thiadiazole ring and two pentafluorophenyl groups.
Mécanisme D'action
The mechanism of action of 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis. 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer activity, and 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole is being studied for its potential as an HDAC inhibitor.
Effets Biochimiques Et Physiologiques
2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole has been shown to have anticancer activity in vitro and in vivo. In vitro studies have shown that 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. In vivo studies have shown that 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole inhibits the growth of tumors in mouse models of cancer. 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole has also been shown to have anti-inflammatory activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole in lab experiments is its high solubility in organic solvents, which makes it easy to handle and use in various applications. Another advantage is its high stability, which allows for long-term storage and use in experiments. One limitation of using 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole is its high cost, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole. One direction is the development of novel materials based on 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole for use in electronic and optical applications. Another direction is the study of 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole as an HDAC inhibitor for the treatment of cancer. Additionally, the study of 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole as an anti-inflammatory agent and its potential use in the treatment of inflammatory diseases is an area of future research.
Méthodes De Synthèse
2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole can be synthesized using a variety of methods, including the reaction of 2,5-dibromo-1,3,4-thiadiazole with pentafluorobenzene in the presence of a palladium catalyst. Another method involves the reaction of 2,5-dichloro-1,3,4-thiadiazole with pentafluorobenzene in the presence of a copper catalyst. Both methods result in the formation of 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole with high yields.
Applications De Recherche Scientifique
2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole has been studied for its potential applications in various scientific fields, including materials science, organic electronics, and medicinal chemistry. In materials science, 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole has been used as a building block for the synthesis of novel materials with unique electronic and optical properties. In organic electronics, 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In medicinal chemistry, 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole has been studied for its potential as an anticancer agent.
Propriétés
Numéro CAS |
16065-71-7 |
|---|---|
Nom du produit |
2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole |
Formule moléculaire |
C14F10N2S |
Poids moléculaire |
418.21 g/mol |
Nom IUPAC |
2,5-bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C14F10N2S/c15-3-1(4(16)8(20)11(23)7(3)19)13-25-26-14(27-13)2-5(17)9(21)12(24)10(22)6(2)18 |
Clé InChI |
JZRNXCCHUTUFKZ-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C2=NN=C(S2)C3=C(C(=C(C(=C3F)F)F)F)F |
SMILES canonique |
C1(=C(C(=C(C(=C1F)F)F)F)F)C2=NN=C(S2)C3=C(C(=C(C(=C3F)F)F)F)F |
Synonymes |
2,5-Bis(pentafluorophenyl)-1,3,4-thiadiazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



